molecular formula C15H14F3N5O3S B2665987 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034525-57-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2665987
CAS No.: 2034525-57-8
M. Wt: 401.36
InChI Key: XBBGHGKBLDIRNO-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, sulfonamides, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, sulfonamides, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research .

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O3S/c16-15(17,18)26-12-3-5-13(6-4-12)27(24,25)22-7-1-2-11-8-19-14-20-10-21-23(14)9-11/h3-6,8-10,22H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBGHGKBLDIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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